4-(Aminosulfonyl)-7-Fluor-2,1,3-Benzoxadiazol

Übersicht

Beschreibung

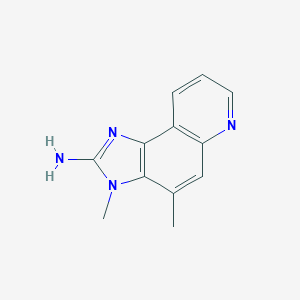

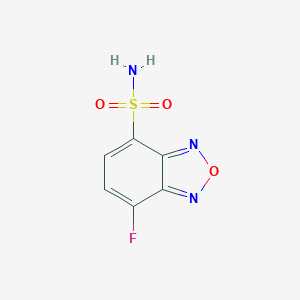

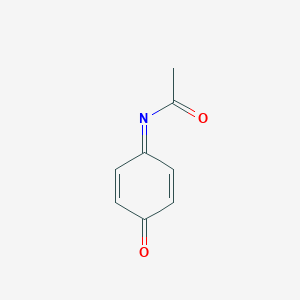

4-(Aminosulfonyl)-7-fluor-2,1,3-benzoxadiazol (ABD-F) ist eine thiolreaktive Verbindung, die nicht fluoreszierend ist, bis sie mit Thiolen reagiert. Diese Eigenschaft macht sie nützlich zur Quantifizierung von Thiolen in verschiedenen Lösungen, einschließlich derer, die durch Hochleistungsflüssigkeitschromatographie (HPLC) oder Dünnschichtchromatographie (TLC) getrennt wurden .

Wissenschaftliche Forschungsanwendungen

4-(Aminosulfonyl)-7-fluor-2,1,3-benzoxadiazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wird bei der Entwicklung von Diagnosewerkzeugen zum Nachweis von thiolhaltigen Biomolekülen eingesetzt, die in verschiedenen physiologischen Prozessen wichtig sind.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Reaktion mit Thiolgruppen. Die Verbindung ist nicht fluoreszierend, bis sie mit Thiolen reagiert und ein fluoreszierendes Thiolkonjugat bildet. Diese Reaktion ist hochspezifisch und ermöglicht die Quantifizierung von Thiolen in verschiedenen Proben. Die molekularen Zielstrukturen sind die Thiolgruppen, die in Proteinen und anderen Biomolekülen vorhanden sind, und der Weg beinhaltet die Bildung eines stabilen Thiolkonjugats .

Wirkmechanismus

Target of Action

The primary target of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are involved in a variety of biological processes, including respiration, pH homeostasis, and electrolyte secretion .

Mode of Action

In the case of Carbonic Anhydrase 2, the compound could potentially inhibit the enzyme’s activity, thereby affecting processes such as respiration and pH homeostasis .

Biochemical Pathways

Given its target, it can be inferred that the compound may impact pathways involving carbon dioxide conversion and ph regulation .

Result of Action

By inhibiting carbonic anhydrase 2, the compound could potentially affect processes such as respiration and ph homeostasis .

Vorbereitungsmethoden

Die Synthese von 4-(Aminosulfonyl)-7-fluor-2,1,3-benzoxadiazol umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet die Reaktion von 4-Chlor-7-fluor-2,1,3-benzoxadiazol mit Sulfaminsäure unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylformamid (DMF) und eine Base wie Triethylamin, um den Prozess zu erleichtern. Das Gemisch wird dann auf eine bestimmte Temperatur erhitzt, um die Reaktion abzuschließen .

Analyse Chemischer Reaktionen

4-(Aminosulfonyl)-7-fluor-2,1,3-benzoxadiazol unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich Thiolgruppen betreffen. Die Verbindung reagiert mit Thiolen unter Bildung stabiler Thiolkonjugate, die in wässrigen Lösungen stabiler sind als diejenigen, die aus anderen Reagenzien wie NBD-Chlorid oder NBD-Fluorid hergestellt werden . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen thiolhaltige Verbindungen und Basen, um die Reaktionsbedingungen aufrechtzuerhalten. Das Hauptprodukt, das gebildet wird, ist das Thiolkonjugat von this compound.

Vergleich Mit ähnlichen Verbindungen

4-(Aminosulfonyl)-7-fluor-2,1,3-benzoxadiazol ist im Vergleich zu anderen thiolreaktiven Verbindungen wie NBD-Chlorid und NBD-Fluorid einzigartig. Die mit this compound gebildeten Thiolkonjugate sind in wässrigen Lösungen stabiler, was es zu einem bevorzugten Reagenz für verschiedene Anwendungen macht . Ähnliche Verbindungen umfassen:

NBD-Chlorid: Eine weitere thiolreaktive Verbindung, die jedoch weniger stabile Thiolkonjugate bildet.

NBD-Fluorid: Ähnlich wie NBD-Chlorid, bildet es aber auch weniger stabile Thiolkonjugate als this compound.

Eigenschaften

IUPAC Name |

7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROXHZMRDABMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238529 | |

| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91366-65-3 | |

| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091366653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABD-F [=4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for Determination of Thiols] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(AMINOSULFONYL)-7-FLUORO-2,1,3-BENZOXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XK1FQ8G1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Aminocarbonyl)ethyl] Methanethiosulfonate](/img/structure/B43350.png)

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)